molecular formula C13H17O4- B13349316 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate

3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate

Cat. No.: B13349316
M. Wt: 237.27 g/mol
InChI Key: FWVKMINCOXJSPQ-UHFFFAOYSA-M
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Description

3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate is an organic compound that features a unique combination of functional groups, including an alkyne, an ester, and an alkene. This compound is of interest in organic synthesis due to its potential reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate typically involves the esterification of but-3-enoic acid with oct-4-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.

    Substitution: Halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl) are used for electrophilic addition reactions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated alkenes.

Scientific Research Applications

3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate involves its reactivity with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds. The ester group can be hydrolyzed to release the corresponding acid and alcohol. The alkene group can participate in polymerization reactions, forming polymers with unique properties .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H17O4-

Molecular Weight

237.27 g/mol

IUPAC Name

3-oct-4-ynoxycarbonylbut-3-enoate

InChI

InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-13(16)11(2)10-12(14)15/h2-4,7-10H2,1H3,(H,14,15)/p-1

InChI Key

FWVKMINCOXJSPQ-UHFFFAOYSA-M

Canonical SMILES

CCCC#CCCCOC(=O)C(=C)CC(=O)[O-]

Origin of Product

United States

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